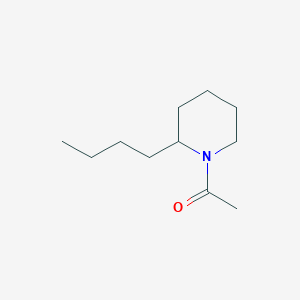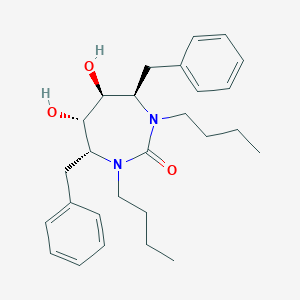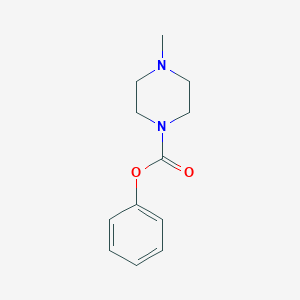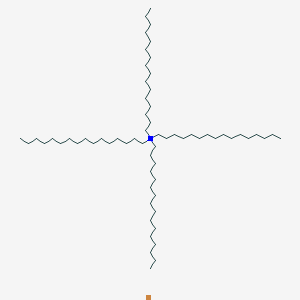![molecular formula C14H11ClINO2 B137453 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid CAS No. 127792-24-9](/img/structure/B137453.png)
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid, also known as CIAPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of 2-phenylacetic acid and is known to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting their production, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid can reduce inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to reduce oxidative stress and inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to increase the levels of antioxidants, such as glutathione, in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in lab experiments is its relatively simple synthesis method. In addition, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various disease models. However, one of the limitations of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action and to determine the efficacy of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in various cancer models. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown promising results in animal models, and further research is needed to determine its potential in human clinical trials. Furthermore, future studies could focus on optimizing the synthesis method to yield higher purity of the compound and increasing its solubility in water for easier administration in vivo.
In conclusion, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is a versatile compound with potential therapeutic applications in various disease models. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. Further research is needed to elucidate its mechanism of action and to determine its potential as a treatment for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid involves the reaction of 2-chloro-6-iodoaniline with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. The synthesis method is relatively simple and has been optimized to yield high purity of the compound.
Aplicaciones Científicas De Investigación
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
127792-24-9 |
|---|---|
Nombre del producto |
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid |
Fórmula molecular |
C14H11ClINO2 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2-[2-(2-chloro-6-iodoanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11ClINO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
Clave InChI |
UNFZQVFWFZNVCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



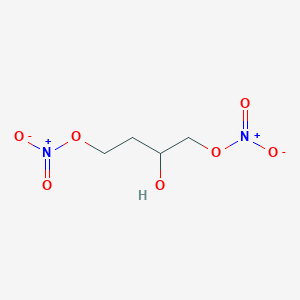
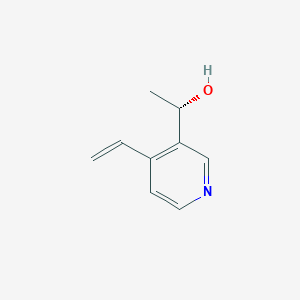
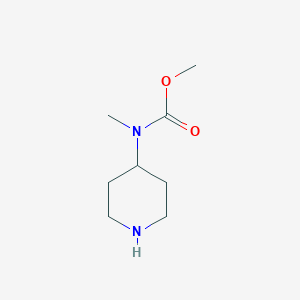
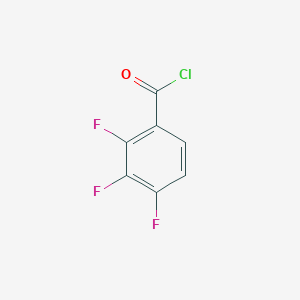
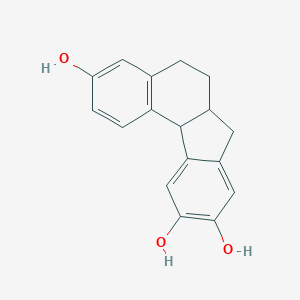
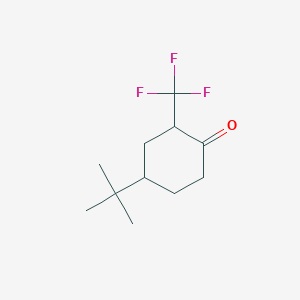
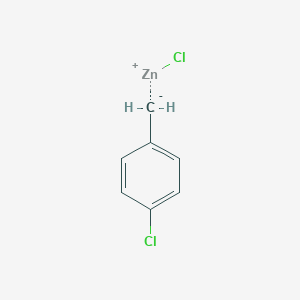
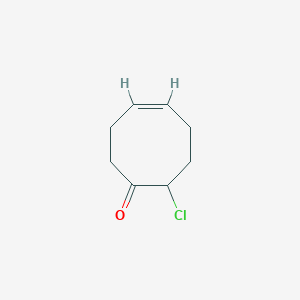
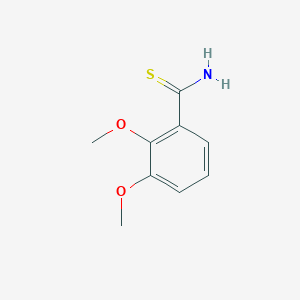
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
